ethyl 4-(N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate
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Overview
Description
ETHYL 4-[(2S)-2-({[2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a benzothiazole moiety, and a tetrahydropyrazinecarboxylate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2S)-2-({[2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrrole and benzothiazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2S)-2-({[2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities
Scientific Research Applications
ETHYL 4-[(2S)-2-({[2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals, materials, or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which ETHYL 4-[(2S)-2-({[2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity or function. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
ETHYL 4-[(2S)-2-({[2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:
- ETHYL 4-[(2S)-2-({[2-(1H-INDOL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- ETHYL 4-[(2S)-2-({[2-(1H-IMIDAZOL-1-YL)-1,3-BENZOTHIAZOL-6-YL]CARBONYL}AMINO)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
These compounds share similar core structures but differ in the specific heterocyclic rings attached, which can influence their chemical properties and biological activities
Properties
Molecular Formula |
C22H25N5O4S |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
ethyl 4-[(2S)-2-[(2-pyrrol-1-yl-1,3-benzothiazole-6-carbonyl)amino]propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H25N5O4S/c1-3-31-22(30)27-12-10-25(11-13-27)20(29)15(2)23-19(28)16-6-7-17-18(14-16)32-21(24-17)26-8-4-5-9-26/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,28)/t15-/m0/s1 |
InChI Key |
DYIYRDQGRRKVDY-HNNXBMFYSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](C)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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